[(4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Catalog No.
S862981
CAS No.
133645-37-1
M.F
C24H30O12
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,...

CAS Number

133645-37-1

Product Name

[(4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

IUPAC Name

[(4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C24H30O12

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C24H30O12/c1-23(36-16(28)7-4-12-2-5-13(26)6-3-12)10-15(27)24(32)8-9-33-22(20(23)24)35-21-19(31)18(30)17(29)14(11-25)34-21/h2-9,14-15,17-22,25-27,29-32H,10-11H2,1H3/b7-4+/t14-,15-,17-,18+,19-,20?,21+,22?,23+,24-/m1/s1

InChI Key

AZKQDXZMKREFDY-LGKDJQOASA-N

SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2(C1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O

The compound [(4aS,5R,7S)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex organic molecule characterized by a unique stereochemistry and multiple functional groups. This compound features a tetrahydrocyclopenta[c]pyran core structure that is substituted with various hydroxyl groups and an alkene moiety. The presence of multiple hydroxyl groups suggests potential for significant biological activity due to their ability to engage in hydrogen bonding and interact with biological macromolecules.

The exact mechanism of action of 8-O-4-Hydroxycinnamoylharpagide is not fully understood. However, some studies suggest it might exert its potential anti-inflammatory effects by inhibiting the production of inflammatory mediators like cytokines and prostaglandins. Additionally, it might interact with pain receptors, contributing to its analgesic properties []. Further research is necessary to elucidate the precise molecular mechanisms involved.

The chemical behavior of this compound can be analyzed through various types of reactions:

  • Hydrolysis Reactions: The hydroxyl groups can participate in hydrolysis reactions, potentially releasing sugars or other moieties.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Oxidation-Reduction: The hydroxyl groups may undergo oxidation to form carbonyl compounds or further oxidized products.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles.

These reactions are facilitated by specific enzymes in biological systems that act as catalysts, enhancing the rate and specificity of these transformations

This compound's structure suggests potential biological activities, particularly due to its multiple hydroxyl groups which are often associated with antioxidant properties. Studies on similar compounds have indicated that such structures can exhibit:

  • Antioxidant Activity: Compounds with hydroxyl groups are known to scavenge free radicals.
  • Antimicrobial Properties: Many polyphenolic compounds demonstrate activity against various pathogens.
  • Anti-inflammatory Effects: Similar structures have been linked to the modulation of inflammatory pathways.

Research into related compounds has shown that the presence of specific functional groups can enhance bioactivity through mechanisms such as enzyme inhibition or receptor modulation .

The synthesis of this compound may involve several steps:

  • Starting Materials: Appropriate precursors include sugars and aromatic compounds.
  • Protecting Groups: Selective protection of functional groups may be necessary to control reactivity during synthesis.
  • Coupling Reactions: Utilizing coupling agents to form the desired ether or ester linkages.
  • Functional Group Modifications: Hydroxylation or alkylation steps may be performed to introduce the necessary substituents.

Synthetic routes often utilize methodologies such as solid-phase synthesis or solution-phase techniques depending on the desired scale and complexity .

The potential applications of this compound span several fields:

  • Pharmaceuticals: Due to its bioactive properties, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at health maintenance.
  • Cosmetics: The compound could be incorporated into formulations for its skin-protective benefits.

Research into similar compounds indicates that those with polyphenolic structures often find applications in these industries .

Interaction studies are essential for understanding how this compound interacts at the molecular level:

  • Binding Studies: Evaluating how well the compound binds to specific enzymes or receptors can elucidate its mechanism of action.
  • In Vitro Assays: These assays can measure the biological activity against various cell lines, providing insights into efficacy and safety profiles.
  • Molecular Docking Studies: Computational methods can predict how the compound fits into active sites of target proteins, aiding in drug design efforts .

Similar Compounds

Comparison with similar compounds highlights the uniqueness of this molecule:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
QuercetinFlavonoid with multiple hydroxylsAntioxidant, anti-inflammatorySimple structure compared to complex stereochemistry
ResveratrolStilbene derivativeAntioxidant, cardioprotectiveTrans configuration enhances stability
CurcuminDiarylheptanoidAnti-inflammatory, anticancerUnique diketone structure

The complexity and specific stereochemistry of the target compound provide distinct advantages in terms of potential interactions and bioactivity compared to these simpler structures .

XLogP3

-1

Dates

Modify: 2024-04-14

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